molecular formula C20H18ClN3O4S3 B2560442 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 838817-54-2

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2560442
CAS No.: 838817-54-2
M. Wt: 496.01
InChI Key: FVHZQQHXOHISPS-UHFFFAOYSA-N
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Description

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiophene ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is attached through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base like triethylamine.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a catalyst and specific temperature settings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its complex structure, which combines a pyrazole ring, a thiophene ring, and a chlorobenzenesulfonyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZQQHXOHISPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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